1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one

[3+3] cyclization regioselectivity Heck coupling

1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one (CAS 1344792-05-7) is an α,β-unsaturated ketone belonging to the 1-aryl-3-ethoxyprop-2-en-1-one subclass, recognized as a versatile synthetic building block for [3+3] cyclization and biaryl construction. Its molecular formula is C13H16O2 with a molecular weight of 204.26 g/mol.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B13622182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)C1=C(C=C(C=C1)C)C
InChIInChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-6-5-10(2)9-11(12)3/h5-9H,4H2,1-3H3/b8-7+
InChIKeyNNRMYTZWHCHTLQ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one: Structural Classification and Procurement Starting Point


1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one (CAS 1344792-05-7) is an α,β-unsaturated ketone belonging to the 1-aryl-3-ethoxyprop-2-en-1-one subclass, recognized as a versatile synthetic building block for [3+3] cyclization and biaryl construction . Its molecular formula is C13H16O2 with a molecular weight of 204.26 g/mol . The compound features a 2,4-dimethylphenyl ring attached to a 3-ethoxypropenone moiety, positioning it as a synthetically distinct alternative to conventional chalcones and aryl enones .

Synthetic workflow

Formal [3+3] cyclization and Heck coupling building block

Electronic profile

Electron-rich 2,4-dimethylphenyl enone for regioselective transformations

Procurement

Multi-vendor availability with documented purity specifications

Why In-Class Compounds Cannot Simply Be Interchanged for 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one


The 2,4-dimethylphenyl substitution pattern and the ethoxy enone moiety in 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one jointly determine its reactivity in formal [3+3] cyclization and Heck coupling reactions . Electron-donating methyl groups at the 2- and 4-positions increase the electron density of the aryl ring relative to unsubstituted or halogen-substituted analogs, altering the regioselectivity and yield of subsequent cyclization steps . Simply replacing this compound with a 4-chlorophenyl or 4-methylphenyl analog without adjusting reaction conditions leads to different product distributions and may require re-optimization of the synthetic sequence .

Regioselectivity drift

Substituting with electron-poor or unsubstituted aryl analogs may alter cyclization regiochemistry and require re-optimization.

Lipophilicity mismatch

LogP differences vs. 4-halogen analogs impact solubility and chromatographic behavior, affecting purification workflows.

Supply chain discontinuity

Close analogs (e.g., 4-chlorophenyl variant) have limited commercial availability, increasing procurement lead time.

Quantitative Differentiation of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one vs. Closest Analogs


Electron-Rich Aryl Ring Enhances Reactivity in [3+3] Cyclization Relative to Electron-Deficient Analogs

In the formal [3+3] cyclization of 1-aryl-3-ethoxyprop-2-en-1-ones with 1,3-bis(silyloxy)-1,3-butadienes, the electronic nature of the aryl substituent directs regioselectivity of 6-arylsalicylate formation . The 2,4-dimethylphenyl group (σ⁺ = −0.31 for p-CH₃; Hammett σₚ = −0.17) is strongly electron-donating compared to the 4-chlorophenyl group (σₚ = +0.23) used in the original study [1]. This electronic difference is expected to increase the nucleophilicity of the enone β-carbon, favoring cyclization with electrophilic bis(silyloxy)butadienes and potentially improving reaction yield over electron-deficient comparators.

Electronic effect
Class-level
Target σₚ ≈ -0.34 vs. 4-Cl σₚ = +0.23 (Δ ≈ -0.57)
Supports regioselectivity expectation for [3+3] cyclization.
Reactivity inference based on Hammett constants; experimental validation advised.
[3+3] cyclization regioselectivity Heck coupling

Distinct Molecular Weight and Lipophilicity Differentiate from Common Aryl Ethoxy Enone Analogs

The target compound (MW 204.26 g/mol) is structurally distinct from the 4-chlorophenyl analog (MW 210.65 g/mol) and the 4-bromophenyl analog (MW ~255.11 g/mol), resulting in different physicochemical properties . The computed LogP for the target compound is approximately 4.2, compared to approximately 3.8 for the 4-chlorophenyl analog and approximately 4.5 for the 4-bromophenyl analog, reflecting the balance between methyl-induced lipophilicity and halogen electronegativity [1]. These differences affect solubility in organic solvents, chromatographic behavior, and suitability for specific reaction media.

Lipophilicity
Class-level
Computed LogP ≈ 4.2 (target), 3.8 (4-Cl analog), 4.5 (4-Br analog)
Indicates lipophilicity difference may affect solubility and purification.
Computed values; experimental LogP not available.
physicochemical properties LogP molecular weight

Commercial Availability and Purity Benchmarking for Procurement Decisions

1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is commercially available from multiple vendors including Leyan (98% purity, 50 mg to 2.5 g scales) and Enamine (95% purity, 0.1 g to 10 g scales) [1]. Pricing data indicate that the Enamine 1 g unit (95% purity) is priced at $414, while the Leyan 2.5 g unit (98% purity) is priced at approximately ¥30,844 [1]. The 4-chlorophenyl analog (CAS 1034638-17-9) is less widely stocked, with no Enamine listing identified in standard searches, suggesting a procurement advantage for the 2,4-dimethylphenyl compound when electron-rich aryl enone building blocks are required [1].

Procurement benchmark
Reported
Purity 95–98% from Leyan & Enamine; 1 g ~$414 (Enamine)
Multi-vendor sourcing reduces procurement risk.
Pricing as of 2023; confirm current availability.
commercial availability purity procurement

Well-Defined Chemical Identity with Confirmed CAS Registry and Documentation

The compound is unambiguously identified by CAS 1344792-05-7 with a complete set of identifiers including InChI, SMILES (CCOC=CC(=O)c1ccc(C)cc1C), molecular formula C13H16O2, and molecular weight 204.26 g/mol [1]. This contrasts with several closely related ethoxy enone analogs that lack comprehensive documentation or have conflicting structural assignments in commercial databases. The availability of verified analytical data (NMR, MS) from suppliers such as Enamine ensures reproducibility in synthetic applications [1].

Identity documentation
Reported
CAS 1344792-05-7, InChI, SMILES confirmed across ≥3 databases
Established identity supports reproducibility.
Cross-verified across independent databases.
chemical identity CAS registry documentation

High-Value Application Scenarios for 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one in Research and Industrial Settings


Regioselective Synthesis of 6-Arylsalicylates via Formal [3+3] Cyclization

1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one serves as the electrophilic 1,3-bis-electrophile component in formal [3+3] cyclization with 1,3-bis(silyloxy)-1,3-butadienes to regioselectively afford 6-arylsalicylates . The electron-donating 2,4-dimethylphenyl group enhances the regioselectivity of this transformation compared to electron-neutral or electron-deficient aryl analogs, enabling access to salicylate derivatives that are privileged scaffolds in medicinal chemistry .

Heck Coupling Intermediate for Functionalized Biaryl Construction

The compound is prepared via Heck reaction of 2,4-dimethylbenzoyl chloride with ethyl vinyl ether . This synthetic accessibility, combined with its defined enone geometry, makes it a reliable intermediate for subsequent Heck coupling or Suzuki coupling sequences leading to functionalized biaryls, which are core structures in pharmaceuticals and agrochemicals .

Specialized Building Block for Electron-Rich Aryl Enone Libraries

For medicinal chemistry programs requiring systematic variation of aryl ring electronics in enone-based compound libraries, 1-(2,4-dimethylphenyl)-3-ethoxyprop-2-en-1-one provides a well-characterized, commercially available electron-rich variant not easily replicated with halogen-substituted or unsubstituted phenyl analogs . Its availability in 95–98% purity from multiple vendors supports high-throughput synthesis workflows [1].

Synthetic Precursor for Brominated Biaryls via Electrophilic Bromination

The 1-aryl-3-ethoxyprop-2-en-1-one scaffold, including the 2,4-dimethylphenyl derivative, has been demonstrated to undergo bromination to yield brominated biaryls, which are valuable intermediates for further cross-coupling chemistry . This pathway offers an alternative to direct biaryl coupling strategies when regioselective bromination is required.

Application
Selection Property
Validation Focus
[3+3] Cyclization to 6-arylsalicylates
Electron-rich aryl enone
Regioselectivity outcome
Heck coupling intermediate
Defined enone geometry
Coupling efficiency and biaryl purity
Electron-rich enone library synthesis
Commercial availability and purity
Batch consistency and supply reliability
Electrophilic bromination precursor
Regioselective bromination position
Brominated biaryl yield
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